Cas no 252010-04-1 (ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate)

ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
- CHEMBL1381903
- CCG-106416
- 5-thiazolecarboxylic acid, 2,3-dihydro-3,4-dimethyl-2-thioxo-, ethyl ester
- CS-0318253
- LS-07479
- NSC-373922
- SR-01000431726-1
- NSC373922
- 3,4-Dimethyl-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
- HMS2351M11
- Ethyl3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate
- 252010-04-1
- ALBB-023686
- WAY-233515
- H34099
- STK827758
- MLS000523663
- SR-01000431726
- HMS1675B13
- ethyl 3,4-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
- AKOS000506231
- MFCD00655907
- Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate
- SMR000122736
- EU-0038037
- ethyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
-
- MDL: MFCD00655907
- Inchi: InChI=1S/C8H11NO2S2/c1-4-11-7(10)6-5(2)9(3)8(12)13-6/h4H2,1-3H3
- InChI Key: CWOLSMXDNJBTGT-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 217.02312094g/mol
- Monoisotopic Mass: 217.02312094g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.9Ų
- XLogP3: 1.8
ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM515679-1g |
Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate |
252010-04-1 | 97% | 1g |
$264 | 2024-07-28 | |
TRC | E129345-250mg |
Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate |
252010-04-1 | 250mg |
$ 275.00 | 2022-06-05 | ||
abcr | AB414252-500mg |
Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate; . |
252010-04-1 | 500mg |
€269.00 | 2025-02-14 | ||
abcr | AB414252-1 g |
Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate |
252010-04-1 | 1g |
€322.50 | 2023-04-24 | ||
TRC | E129345-500mg |
Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate |
252010-04-1 | 500mg |
$ 450.00 | 2022-06-05 | ||
abcr | AB414252-1g |
Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate; . |
252010-04-1 | 1g |
€317.00 | 2025-02-14 | ||
A2B Chem LLC | AI45843-500mg |
Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate |
252010-04-1 | >95% | 500mg |
$467.00 | 2024-04-20 | |
A2B Chem LLC | AI45843-5g |
Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate |
252010-04-1 | >95% | 5g |
$995.00 | 2024-04-20 | |
A2B Chem LLC | AI45843-25g |
Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate |
252010-04-1 | >95% | 25g |
$2384.00 | 2024-04-20 | |
abcr | AB414252-5 g |
Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate |
252010-04-1 | 5g |
€907.00 | 2023-04-24 |
ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Related Literature
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
Additional information on ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Introduction to Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS No. 252010-04-1)
Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS No. 252010-04-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its thioxo and carboxylate functional groups, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The< strong>Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate molecule exhibits a distinct structural framework characterized by a five-membered ring containing sulfur and nitrogen atoms. This core structure is further modified by the presence of two methyl groups at the 3 and 4 positions, which enhance its stability and influence its electronic distribution. The thioxo group at the 2-position introduces a region of high electrophilicity, making it susceptible to nucleophilic attack and enabling various functionalization strategies.
In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in antimicrobial, antiviral, anti-inflammatory, and anticancer applications. The< strong>Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, with its unique structural motifs, has emerged as a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its versatility as a synthetic intermediate. The carboxylate group at the 5-position allows for facile coupling reactions with various nucleophiles, including amines and alcohols, facilitating the construction of more complex molecules. Additionally, the< strong>Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo transformations such as decarboxylation or reduction to yield different scaffolds with altered biological profiles.
The pharmacological potential of< strong>Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has been explored in several preclinical studies. Researchers have demonstrated its ability to modulate various biological pathways by interacting with specific targets. For instance, studies suggest that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Furthermore, its interaction with receptors or ion channels could lead to novel therapeutic strategies for neurological disorders.
The synthesis of< strong>Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the thiazole ring through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the methyl groups and the< strong>thioxo moiety. The final step involves esterification to yield the ethyl carboxylate derivative.
The development of efficient synthetic routes is crucial for scaling up the production of< strong>Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. Advances in catalytic methods and green chemistry principles have enabled more sustainable and cost-effective synthesis strategies. These innovations not only improve yield but also minimize waste generation.
In conclusion,< strong>Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS No. 252010-04-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for drug discovery and development. As research continues to uncover new biological activities and synthetic applications,< strong>Ethyl 3,4-dimethyl-2-thioxo -2 ,3 -dihydro -1 , thiazole -5 -carboxylate is poised to play a pivotal role in shaping future therapeutic interventions.
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